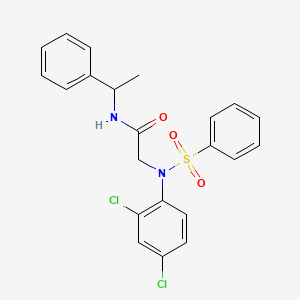![molecular formula C22H18N2O3 B5084770 2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5084770.png)
2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as HPI-1, is a synthetic compound that belongs to the class of isoquinoline derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to act as a DNA intercalator and topoisomerase inhibitor. It binds to the minor groove of DNA and stabilizes the DNA-topoisomerase complex, leading to the inhibition of DNA replication and transcription. 2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to induce oxidative stress and activate the p53 pathway, which plays a crucial role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have several biochemical and physiological effects. In cancer cells, 2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. It also inhibits the production of pro-inflammatory cytokines, which can reduce inflammation in various diseases. Furthermore, 2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for lab experiments. It is a synthetic compound, which allows for easy reproducibility and scalability. It has also been extensively studied, and its mechanism of action is well understood. However, 2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, its cytotoxicity can be a concern, especially in in vivo studies.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One potential area of research is the development of 2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives with improved solubility and cytotoxicity profiles. Another area of research is the exploration of 2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione's potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the combination of 2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione with other drugs or therapies could enhance its efficacy and reduce its toxicity. Overall, 2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has shown great potential as a therapeutic agent, and further research is needed to fully understand its applications and limitations.
Synthesemethoden
2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be synthesized by a multi-step process that involves the condensation of 2-hydroxyacetophenone with pyrrolidine, followed by cyclization with phthalic anhydride. The final product is obtained after purification through column chromatography and recrystallization. The yield of 2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is typically around 50%, and the purity can be confirmed by NMR and HPLC analysis.
Wissenschaftliche Forschungsanwendungen
2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has shown promising results in several scientific research applications. In cancer research, 2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis through the activation of the p53 pathway. In addition, 2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Eigenschaften
IUPAC Name |
2-(2-hydroxyphenyl)-6-pyrrolidin-1-ylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-19-9-2-1-8-18(19)24-21(26)15-7-5-6-14-17(23-12-3-4-13-23)11-10-16(20(14)15)22(24)27/h1-2,5-11,25H,3-4,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSAOHYTAKVORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=C5O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyphenyl)-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5084690.png)
![1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5084697.png)

![2-cyano-3-[5-(2-cyanophenyl)-2-furyl]-2-propenethioamide](/img/structure/B5084744.png)
![N-(4-ethylphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5084759.png)
![4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5084762.png)
![methyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5084776.png)
![4-{2-(benzoylamino)-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5084781.png)

![2-hydroxy-N'-[(3-nitrophenyl)sulfonyl]benzohydrazide](/img/structure/B5084798.png)

![6-(3,4-dimethylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5084811.png)

![3-(4-nitrophenyl)-1-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5084821.png)